molecular formula C24H23ClN2O5S B3553727 methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate

methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate

Cat. No.: B3553727
M. Wt: 487.0 g/mol
InChI Key: BXGXOOPZFKCTPR-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Intermediate: The initial step involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide intermediate.

    Acetylation: The benzenesulfonamide intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling Reaction: The acetylated intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate can be compared with other benzenesulfonamide derivatives:

Properties

IUPAC Name

methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-16-10-12-19(14-21(16)25)27(33(30,31)20-7-5-4-6-8-20)15-23(28)26-22-13-18(24(29)32-3)11-9-17(22)2/h4-14H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXOOPZFKCTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
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methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
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methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
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methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
Reactant of Route 5
methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
Reactant of Route 6
methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate

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